molecular formula C15H11Cl2N3 B8409862 3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine

3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine

Cat. No.: B8409862
M. Wt: 304.2 g/mol
InChI Key: RNHQNZLQGFNUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of two chlorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine typically involves the reaction of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4-phenyl-1H-pyrazole-5-amine
  • 3-(4-Chlorophenyl)-4-phenyl-1H-pyrazole-5-amine
  • 3-(2-Chlorophenyl)-4-(4-methylphenyl)-1H-pyrazole-5-amine

Uniqueness

3-(2-Chlorophenyl)-4-(4-chlorophenyl)-1H-pyraZol-5-amine is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11Cl2N3

Molecular Weight

304.2 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C15H11Cl2N3/c16-10-7-5-9(6-8-10)13-14(19-20-15(13)18)11-3-1-2-4-12(11)17/h1-8H,(H3,18,19,20)

InChI Key

RNHQNZLQGFNUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NN2)N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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